An In-depth Technical Guide to N-(4-aminobutyl)-2-chloroacetamide Hydrochloride: A Bifunctional Tool for Covalent Targeting in Drug Discovery
An In-depth Technical Guide to N-(4-aminobutyl)-2-chloroacetamide Hydrochloride: A Bifunctional Tool for Covalent Targeting in Drug Discovery
Introduction: Decoding a Versatile Chemical Probe
In the landscape of modern drug discovery and chemical biology, the ability to forge precise, stable connections between molecules is paramount. Bifunctional molecules, equipped with two distinct reactive groups, are the essential architects of these connections, serving as linkers, bridges, and spacers.[1] Among these critical tools is N-(4-aminobutyl)-2-chloroacetamide hydrochloride, a molecule designed for elegant efficiency. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, reactivity, and its pivotal applications for researchers, scientists, and drug development professionals.
While a dedicated CAS (Chemical Abstracts Service) number for the hydrochloride salt is cited as 1423029-28-0 by some suppliers, it is less common in major databases than its free base form.[2] The core reactivity and utility, however, reside in the N-(4-aminobutyl)-2-chloroacetamide structure itself. This molecule uniquely combines a nucleophilic primary amine with an electrophilic chloroacetamide "warhead," making it an invaluable asset for covalent ligand discovery, targeted protein degradation, and the construction of complex biomolecular conjugates.
Physicochemical and Structural Properties
Understanding the fundamental properties of N-(4-aminobutyl)-2-chloroacetamide is crucial for its effective application in experimental design. The key attributes are summarized below.
| Property | Data | Source |
| CAS Number (HCl Salt) | 1423029-28-0 | [2] |
| CAS Number (Free Base) | 1251101-69-5 | |
| Molecular Formula (HCl Salt) | C₆H₁₄Cl₂N₂O | [2] |
| Molecular Weight (HCl Salt) | 201.09 g/mol | [2] |
| Molecular Formula (Free Base) | C₆H₁₃ClN₂O | N/A |
| Molecular Weight (Free Base) | 164.63 g/mol | N/A |
| Appearance | Colorless to pale yellow solid | [3] |
| Solubility | Readily soluble in water | [3] |
| Storage | 2-8 °C, protect from light | [4] |
Synthesis and Characterization
The synthesis of N-(4-aminobutyl)-2-chloroacetamide is typically achieved through a straightforward acylation reaction. The process involves the reaction of a diamine precursor, such as 1,4-diaminobutane (putrescine), with chloroacetyl chloride. Often, one of the amine groups of the diamine is protected to ensure mono-acylation.
A representative synthetic workflow is as follows:
-
Protection: One amine group of 1,4-diaminobutane is protected, for example, as a tert-butoxycarbonyl (Boc) group.
-
Acylation: The remaining free amine is reacted with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) in an anhydrous aprotic solvent like dichloromethane (DCM).[5][6]
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the free amine.
-
Salt Formation (Optional): The final product can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ether or isopropanol.
Caption: General synthesis workflow for N-(4-aminobutyl)-2-chloroacetamide hydrochloride.
Characterization of the final product is essential and is typically performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Mechanism of Action: The Covalent Warhead
The utility of this molecule stems from the chloroacetamide group, a well-characterized electrophilic "warhead." This group reacts with nucleophilic amino acid residues on proteins, forming a stable, covalent bond. The primary target for chloroacetamides is the thiol group of cysteine residues.[7][8]
The reaction proceeds via a concerted S_N2 mechanism.[8] The deprotonated thiolate anion of a cysteine residue acts as the nucleophile, attacking the carbon atom bearing the chlorine. This attack displaces the chloride ion as a leaving group, resulting in a stable thioether linkage. This covalent modification is effectively irreversible under physiological conditions. While cysteine is the most common target, at higher pH or with prolonged exposure, reactions with other nucleophilic residues like histidine, lysine, and methionine can occur.[4][9]
Caption: S_N2 reaction mechanism of a chloroacetamide with a cysteine residue.
Applications in Drug Discovery and Chemical Biology
The dual functionality of N-(4-aminobutyl)-2-chloroacetamide hydrochloride makes it a versatile tool. The primary amine serves as a convenient handle for further chemical modification, while the chloroacetamide provides the covalent targeting capability.
Covalent Ligand and Fragment-Based Screening
This compound can be used as a reactive fragment in screening campaigns to identify proteins susceptible to covalent modification. By exposing a protein library or a specific protein of interest to the molecule, researchers can use mass spectrometry to identify which proteins have been covalently labeled. The butylamine linker provides a site for subsequent attachment of reporter tags (like biotin or a fluorophore) or for elaboration into more complex inhibitors.
Building Block for Targeted Protein Degraders (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein.[10][11] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[10][11] N-(4-aminobutyl)-2-chloroacetamide is an ideal starting point for PROTAC synthesis. The primary amine can be coupled to a known ligand for a protein of interest, creating a molecule that can then be used to covalently bind and recruit an E3 ligase, or vice versa. The choice of linker is critical as it dictates the spatial orientation and formation of the ternary complex.[10]
Synthesis of Chemical Probes and Bioconjugates
The amine group can be readily coupled to a wide range of molecules, including peptides, fluorescent dyes, or affinity tags.[12] This allows for the creation of custom chemical probes to study biological systems. For example, attaching it to a known peptide sequence can create a probe to covalently label the peptide's binding partner.
Experimental Protocols
Protocol 1: Screening for Covalent Protein Binders
This protocol outlines a general workflow for identifying protein targets that are covalently modified by N-(4-aminobutyl)-2-chloroacetamide using mass spectrometry.
Objective: To identify proteins in a complex lysate that are covalently labeled by the compound.
Materials:
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride
-
Cell lysate or purified protein solution
-
Reaction Buffer: 100 mM HEPES or PBS, pH 7.4
-
Dithiothreitol (DTT) and Iodoacetamide (IAM) for control alkylation
-
SDS-PAGE materials
-
In-gel digestion kit (Trypsin)
-
Mass spectrometer (e.g., Orbitrap)
Methodology:
-
Lysate Preparation: Prepare a cell lysate at a concentration of 1-2 mg/mL in the reaction buffer. Clarify by centrifugation.
-
Labeling Reaction:
-
To 100 µL of lysate, add N-(4-aminobutyl)-2-chloroacetamide to a final concentration of 100 µM.
-
Prepare a control sample with vehicle (e.g., DMSO or water).
-
Incubate both samples for 1 hour at 37°C.
-
-
Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM.
-
Protein Separation: Separate the labeled proteins by SDS-PAGE.
-
In-Gel Digestion: Excise the entire lane for both the treated and control samples. Cut the gel into small pieces and perform in-gel digestion with trypsin according to the manufacturer's protocol.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against a protein database, specifying a variable modification on cysteine residues corresponding to the mass of N-(4-aminobutyl)-2-chloroacetamide (163.07 Da). Compare the labeled peptides in the treated sample to the control to identify specific targets.
Caption: Workflow for identifying protein targets of covalent probes.
Protocol 2: Synthesis of a Bifunctional Linker Intermediate
Objective: To couple N-(4-aminobutyl)-2-chloroacetamide to a carboxylic acid-containing molecule (Molecule-COOH).
Materials:
-
N-(4-aminobutyl)-2-chloroacetamide hydrochloride
-
Molecule-COOH (e.g., a known drug, a fluorescent tag)
-
Amide coupling reagents: HATU or HBTU, and a base like DIPEA
-
Anhydrous DMF or DCM
Methodology:
-
Activation: Dissolve Molecule-COOH (1 eq.), HATU (1.1 eq.), and DIPEA (3 eq.) in anhydrous DMF. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add N-(4-aminobutyl)-2-chloroacetamide hydrochloride (1.2 eq.) to the reaction mixture. Note: The presence of excess base (DIPEA) will neutralize the hydrochloride salt to generate the free amine in situ.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired conjugate. Confirm the identity and purity of the final product by NMR and mass spectrometry.
Handling and Safety
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a reactive alkylating agent and should be handled with care. Chloroacetamide itself is classified as toxic and an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a powerful and versatile bifunctional molecule that serves as a cornerstone for numerous applications in chemical biology and drug discovery. Its combination of a reactive covalent warhead and a modifiable amine handle allows for the rational design of covalent inhibitors, the construction of sophisticated PROTACs, and the synthesis of bespoke chemical probes. By understanding its synthesis, reactivity, and experimental applications, researchers can effectively leverage this compound to explore complex biological questions and accelerate the development of next-generation therapeutics.
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